molecular formula C15H15N3OS B7758350 (1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid

(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid

Cat. No.: B7758350
M. Wt: 285.4 g/mol
InChI Key: PDEMMFYBLPARMB-BOPFTXTBSA-N
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Description

(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid is a complex organic compound that belongs to the class of hydrazonothioic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid typically involves the condensation of N-methylhydrazinecarbothioamide with 3-phenoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to activate the phenoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid: A closely related compound with similar structural features.

    N-methyl-N’-(4-phenoxybenzylidene)carbamohydrazonothioic acid: Another analog with a different position of the phenoxy group.

Uniqueness

(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid may exhibit unique properties due to its specific structural configuration, which could influence its reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

1-methyl-3-[(Z)-(3-phenoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-16-15(20)18-17-11-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,18,20)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEMMFYBLPARMB-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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